molecular formula C21H23BN2O3 B2709584 4-(5-Benzyl-1,2,4-oxadiazol-3-yl)phenylboronic acid pinacol ester CAS No. 2377610-48-3

4-(5-Benzyl-1,2,4-oxadiazol-3-yl)phenylboronic acid pinacol ester

Cat. No.: B2709584
CAS No.: 2377610-48-3
M. Wt: 362.24
InChI Key: GZHJUBQKZWXMJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Benzyl-1,2,4-oxadiazol-3-yl)phenylboronic acid pinacol ester is a useful research compound. Its molecular formula is C21H23BN2O3 and its molecular weight is 362.24. The purity is usually 95%.
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Scientific Research Applications

Polymer Synthesis and Applications

The integration of phenylboronic acid ester into polymer backbones, as demonstrated in the facile synthesis of H2O2-cleavable poly(ester-amide)s, shows significant promise for creating responsive materials. These materials are particularly interesting for their potential in controlled release systems, where the degradation of the polymer and subsequent release of encapsulated agents can be triggered by hydrogen peroxide, a reactive oxygen species often found in higher concentrations at sites of inflammation or tumors. This approach could be pivotal in developing smart drug delivery vehicles that release their payload in response to specific biological stimuli, thus enhancing therapeutic efficacy while minimizing side effects (Cui et al., 2017).

Hydrolysis and Stability Considerations

The susceptibility to hydrolysis of phenylboronic pinacol esters under physiological conditions highlights a critical consideration for their use in pharmacological applications. Understanding the kinetics of hydrolysis, influenced by substituents in the aromatic ring and pH, is essential for designing boron-containing compounds, especially those intended for therapeutic use. This knowledge is crucial for ensuring the stability of such compounds in the aqueous environments of the body, where rapid or uncontrolled degradation could affect the efficacy or safety of potential treatments (Achilli et al., 2013).

Novel Properties and Applications

Arylboronic esters, such as phenylboronic acid pinacol ester, exhibit unexpected phosphorescence in the solid state at room temperature, without the need for heavy atoms or carbonyl groups. This finding opens new avenues for the use of simple arylboronic esters in organic light-emitting diodes (OLEDs) and other photonic applications. The ability to generate long-lived room-temperature phosphorescence from heavy-atom-free molecules could lead to more sustainable and less toxic materials for the electronics industry (Shoji et al., 2017).

Sensor Development

Luminescent iridium(III)-boronic acid complexes demonstrate potential as sensors for carbohydrates, leveraging the boronic acid's ability to form cyclic esters with sugars. This characteristic could be utilized in developing sensitive and selective sensors for glucose and other biologically relevant sugars, with applications ranging from biomedical diagnostics to environmental monitoring. The modular synthesis of these complexes, along with their demonstrated interaction with simple sugars, underscores the versatility of phenylboronic acid derivatives in sensor technology (Hashemzadeh et al., 2020).

Properties

IUPAC Name

5-benzyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BN2O3/c1-20(2)21(3,4)27-22(26-20)17-12-10-16(11-13-17)19-23-18(25-24-19)14-15-8-6-5-7-9-15/h5-13H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZHJUBQKZWXMJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NOC(=N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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